Cas no 2411335-99-2 (Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate)

Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate is a fluorinated sulfonamide derivative with a conjugated ester-amide structure, offering unique reactivity and potential applications in medicinal chemistry and agrochemical synthesis. Its key features include the presence of a fluoro-substituted aromatic ring, a methylsulfonyl group for enhanced electrophilicity, and an α,β-unsaturated ester moiety, which may serve as a Michael acceptor or participate in cycloaddition reactions. The compound's structural motifs suggest utility as an intermediate in the development of bioactive molecules, particularly in kinase inhibitor or protease modulator research. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity, while the methyl ester group provides solubility in organic solvents, facilitating further derivatization.
Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate structure
2411335-99-2 structure
商品名:Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate
CAS番号:2411335-99-2
MF:C13H14FNO5S
メガワット:315.317366123199
CID:5357438
PubChem ID:146076859

Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate 化学的及び物理的性質

名前と識別子

    • Z4097795063
    • methyl (2E)-3-{[(2-fluoro-5-methanesulfonylphenyl)methyl]carbamoyl}prop-2-enoate
    • Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate
    • インチ: 1S/C13H14FNO5S/c1-20-13(17)6-5-12(16)15-8-9-7-10(21(2,18)19)3-4-11(9)14/h3-7H,8H2,1-2H3,(H,15,16)/b6-5+
    • InChIKey: TVOFLZLTOPNLTH-AATRIKPKSA-N
    • ほほえんだ: S(C)(C1C=CC(=C(CNC(/C=C/C(=O)OC)=O)C=1)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 511
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 97.9

Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26583361-0.05g
methyl (2E)-3-{[(2-fluoro-5-methanesulfonylphenyl)methyl]carbamoyl}prop-2-enoate
2411335-99-2 95.0%
0.05g
$246.0 2025-03-20

Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate 関連文献

Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoateに関する追加情報

Methyl (E)-4-[(2-Fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate: An Overview of a Promising Compound in Medicinal Chemistry

Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate (CAS No. 2411335-99-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, is a methyl ester derivative with a conjugated double bond and a substituted phenyl group. The presence of the fluoro and methylsulfonyl substituents on the phenyl ring imparts distinct chemical and biological properties, making it a subject of interest for researchers and pharmaceutical companies alike.

The chemical structure of Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate is characterized by its conjugated system, which includes a double bond and a carbonyl group. This conjugation can influence the compound's electronic properties, solubility, and reactivity. The fluoro substituent on the phenyl ring enhances the compound's lipophilicity and metabolic stability, while the methylsulfonyl group contributes to its polarity and reactivity. These features collectively make the compound an attractive candidate for various medicinal applications.

Recent studies have explored the potential of Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate in different therapeutic areas. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary in vitro studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to selectively inhibit these kinases could lead to the development of more effective and targeted cancer treatments with fewer side effects.

In addition to its potential as an enzyme inhibitor, Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate has also been investigated for its anti-inflammatory properties. Inflammation is a common feature of many diseases, including autoimmune disorders and chronic conditions such as arthritis. Preclinical studies have demonstrated that this compound can effectively reduce inflammatory markers in cell cultures and animal models, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic properties of Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate have also been studied to assess its suitability for therapeutic use. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important factors for developing orally administered drugs. Furthermore, the compound shows low toxicity in preclinical toxicity studies, indicating a favorable safety profile.

Despite its promising properties, further research is needed to fully understand the mechanisms of action and potential side effects of Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate. Clinical trials are essential to evaluate its efficacy and safety in human subjects. Ongoing studies are exploring various formulations and delivery methods to optimize its therapeutic potential.

In conclusion, Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate (CAS No. 2411335-99-2) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for further research and development. As more data becomes available from ongoing studies, it is likely that this compound will play an increasingly important role in the discovery and development of new therapeutic agents.

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